![molecular formula C20H27N3 B5301548 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPP or MPMP. This compound has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors such as serotonin and dopamine receptors. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine in lab experiments is its potential to modulate the activity of various neurotransmitter receptors and ion channels. This makes it a useful tool for studying the function of these receptors and channels. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further research is needed to determine its potential toxicity and side effects in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its potential to modulate the activity of various neurotransmitter receptors and ion channels makes it a useful tool for studying the function of these receptors and channels. Further research is needed to determine its potential as a drug candidate for the treatment of various neurological disorders, its mechanism of action, and its toxicity and side effects in vivo.
Synthesemethoden
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine involves the reaction of 3-methyl-2-pyridinemethanol with 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The overall yield of this synthesis is around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In neuroscience, it has been used as a tool to study the function of various neurotransmitter receptors such as serotonin and dopamine receptors. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels such as voltage-gated potassium channels.
Eigenschaften
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-(2-phenylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-17-7-6-10-21-20(17)16-23-13-11-22(12-14-23)15-18(2)19-8-4-3-5-9-19/h3-10,18H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPICQQNQAZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.